molecular formula C8H9ClN2O2 B1321581 Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 188781-08-0

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No. B1321581
M. Wt: 200.62 g/mol
InChI Key: XJNJPQSXRUJCIB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at the 5-position and the chloro and methyl substituents at the 2 and 4 positions, respectively, define the structure of this particular compound.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, often involves reactions with dinucleophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can afford esters of substituted pyrimidine carboxylic acids in high yields . These esters can be further hydrolyzed and converted into various pyrimidine derivatives. Although the specific synthesis of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . This highlights the importance of crystallography in understanding the molecular structure of pyrimidine carboxylates, which could be relevant for the analysis of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, a related compound, can be synthesized through acid-catalyzed dehydration of precursor compounds . Similarly, the reactivity of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate could be explored through reactions with different nucleophiles or by undergoing substitution reactions to yield a range of products with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as chloro or cyano can affect the compound's acidity, reactivity, and overall stability. The solubility, melting point, and boiling point are also key physical properties that can be determined experimentally. The antioxidant activity of some pyrimidine derivatives has been evaluated, indicating potential biological relevance . These properties are essential for understanding the behavior of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in various environments and for its application in different fields, such as pharmaceuticals or materials science.

Scientific Research Applications

Synthesis and Pharmacological Properties

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate has been utilized in the synthesis of various derivatives with potential pharmacological applications. For instance, reactions with thioureas have led to derivatives showing analgesic, anti-inflammatory, and immunosuppressive activity (Malinka, Zawisza, & Zajac, 1989). Similarly, its reaction with other compounds has led to potential antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Antimicrobial Activity

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate derivatives have shown significant antimicrobial activity. The synthesis of pyrimidine glycosides from this compound has been explored, with some derivatives demonstrating efficacy against pathogenic microorganisms (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

HIV-1 Protease Inhibitor Potential

There is research indicating that derivatives of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate could function as HIV-1 protease inhibitors. A study involving a multicomponent reaction with this compound led to a novel molecule with potential as an HIV-1 protease inhibitor (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2020).

Synthetic Applications

Anti-Inflammatory and Analgesic Activity

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate derivatives have been evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, revealing their potential in medicinal chemistry (Abignente, Arena, Luraschi, Saturnino, Marmo, De Rosis, & Filippelli, 1984).

Safety And Hazards

The compound has a GHS07 signal word, indicating a warning. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNJPQSXRUJCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611439
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

CAS RN

188781-08-0
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (5 g, 27.5 mmol) and POCl3 (84 g, 550 mmol) was heated at reflux under N2 for 1 h. The reaction was cooled and concentrated. The residue was partitioned between CHCl3 and H2O and the organic layer was dried (Na2SO4), filtered, and concentrated to yield the title compound in a yield of 27% (1.5 g); 1HNMR (CDCl3) δ 9.04 (s, 1H), 4.42 (q, 2H), 2.85 (s, 3H), 1.43 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
84 g
Type
reactant
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
… to yield 1.5 g (27%) of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: 1 H NMR (CDCl 3 ) δ … Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate was hydrolyzed to an acid using aqueous …
Number of citations: 95 pubs.acs.org

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